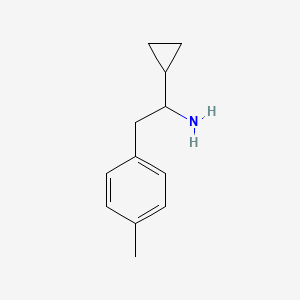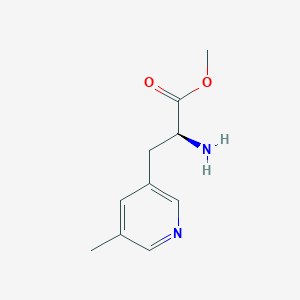![molecular formula C11H14O4S2 B13056525 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate](/img/structure/B13056525.png)
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Méthodes De Préparation
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate typically involves the reaction of thieno[2,3-b]thiopyran with butyric acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or sodium methoxide, leading to the formation of substituted thieno[2,3-b]thiopyran derivatives.
Applications De Recherche Scientifique
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate can be compared with other similar compounds, such as:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is also a thieno derivative and is used in organic electronics due to its high charge mobility and extended π-conjugation.
1,1-dioxo-2H,3H,4H-1-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O4S2 |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) butanoate |
InChI |
InChI=1S/C11H14O4S2/c1-2-3-10(12)15-9-4-6-16-11-8(9)5-7-17(11,13)14/h4,6,9H,2-3,5,7H2,1H3 |
Clé InChI |
FCRRBEPRNYFYTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1C=CSC2=C1CCS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)


![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
![methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056485.png)





